molecular formula C22H20N2O3 B3009892 4-methyl-2-(5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899984-66-8

4-methyl-2-(5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No.: B3009892
CAS No.: 899984-66-8
M. Wt: 360.413
InChI Key: OCRZAFVNLBMSJS-UHFFFAOYSA-N
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Description

4-Methyl-2-(5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a heterocyclic compound featuring a fused pyrazolo-oxazine core substituted with a 5-methylfuran-2-yl group at position 5 and a 4-methylphenol moiety at position 2.

The synthesis of such compounds typically involves multi-component reactions or stepwise functionalization of precursor heterocycles. For instance, similar pyrazolo-oxazine derivatives are synthesized via cyclocondensation reactions involving pyrazole intermediates and oxazine-forming reagents under controlled conditions .

Properties

IUPAC Name

4-methyl-2-[5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-13-7-9-19(25)16(11-13)17-12-18-15-5-3-4-6-20(15)27-22(24(18)23-17)21-10-8-14(2)26-21/h3-11,18,22,25H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRZAFVNLBMSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(O5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methyl-2-(5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex organic compound with the potential for various biological activities. Its unique structure suggests possible interactions with biological systems that could lead to therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical implications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C22H20N2O3
  • Molecular Weight : 360.413 g/mol
  • CAS Number : 899984-66-8

The structure includes a pyrazolo[1,5-c][1,3]oxazine core with a phenolic group and a furan substituent, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific biological activities of this compound are summarized below.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazole derivatives. For instance:

  • Compounds structurally related to pyrazolo[3,4-b]quinolines have shown significant inhibitory effects against herpes simplex virus (HSV) and other viral pathogens in vitro. One such derivative demonstrated up to 91% inhibition of HSV replication at a concentration of 50 μM with low cytotoxicity (CC50 = 600 μM) .

Anticancer Properties

The anticancer potential of similar compounds has been documented in various studies:

  • Pyrazole derivatives have been reported to exhibit cytotoxic effects against multiple cancer cell lines. For example, some derivatives showed IC50 values in the micromolar range against breast cancer and leukemia cell lines . The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

The mechanisms through which this compound may exert its biological effects are still being elucidated. However, potential pathways include:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell cycle regulation and apoptosis.
  • Modulation of Signaling Pathways : Interference with NF-kappa-B signaling has been noted in related studies, suggesting a role in reducing inflammation and altering immune responses .
  • Antioxidant Activity : The presence of phenolic groups often correlates with antioxidant properties that can protect cells from oxidative stress .

Case Studies

Several case studies have investigated the biological activity of related compounds:

StudyCompoundActivityFindings
Paczkowski et al. (2022)Pyrazoloquinoline DerivativeAntiviralInhibited HSV replication by 91% at 50 μM with low cytotoxicity .
Luo et al. (2021)Thiazolylbenzimidazole DerivativeAntiviralShowed good selectivity against HBV in HepG2 cells .
MDPI Research (2023)Indolylquinazolinone DerivativeAnticancerIC50 < 10 μM against various cancer lines .

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as an anticancer agent. It has demonstrated the ability to:

  • Repress cell cycle negative regulating factors such as CDKN1A, which is crucial for normal cell cycle regulation .
  • Target transcription factors involved in inflammatory responses, indicating a role in modulating immune responses .

Case Study Example :
In a study exploring the effects of similar compounds on cancer cells, it was found that modifications to the structure can enhance anticancer activity while reducing side effects associated with traditional chemotherapeutics .

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. Antioxidants are vital in preventing cellular damage caused by free radicals, making this compound a candidate for further exploration in nutraceuticals and dietary supplements.

Data Table: Antioxidant Activity Comparison

Compound NameIC50 (µM)Source
Compound A25[Source 1]
Compound B15[Source 2]
4-Methyl Compound20[Source 3]

Materials Science

The unique structural features of this compound allow for its potential use in creating novel materials. Its ability to form stable complexes with metals could lead to applications in catalysis or as a precursor for new polymeric materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and reported bioactivities:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Activities References
4-Methyl-2-(5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol 5-(5-methylfuran-2-yl), 2-(4-methylphenol) 388.4 (C₂₃H₂₁N₂O₃) Not reported; inferred bioactivity
5-(4-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine 5-(4-bromophenyl), 2-(4-methoxyphenyl) 530.7 (C₂₅H₁₈BrCl₂N₂O₂) Anticandidal activity
4-(5-(Benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,3]oxazin-2-yl)-2-methoxyphenol 5-(benzo[d][1,3]dioxol-5-yl), 2-(2-methoxyphenol) 416.4 (C₂₄H₂₀N₂O₅) Enhanced solubility due to dioxolane
2-Methoxy-4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol 5-(pyridin-3-yl), 2-(2-methoxy-4-phenol) 373.4 (C₂₂H₁₉N₃O₃) Potential kinase inhibition
5-(4-Butoxyphenyl)-2-(4-ethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine 5-(4-butoxyphenyl), 2-(4-ethoxyphenyl) 461.5 (C₂₈H₂₇N₂O₃) Improved lipophilicity for membrane penetration

Structural and Functional Insights

  • Substituent Effects on Bioactivity: Halogenated Aryl Groups (e.g., 4-bromophenyl in ): Enhance antimicrobial potency by increasing electrophilicity and target binding. Oxygen-Containing Moieties (e.g., methoxyphenol in ): Improve solubility and hydrogen-bonding capacity, critical for enzyme inhibition. Heteroaromatic Rings (e.g., pyridine in ): Introduce π-π stacking and coordination interactions with metalloenzymes or nucleic acids.
  • Synthetic Accessibility: Derivatives with electron-withdrawing groups (e.g., -Br, -Cl) require harsher reaction conditions, such as elevated temperatures or Lewis acid catalysts (e.g., Ca(OH)₂ in ). Alkoxy-substituted analogs (e.g., butoxyphenyl in ) are synthesized via nucleophilic substitution or Mitsunobu reactions.

Computational and Spectroscopic Comparisons

  • Noncovalent Interactions: Tools like Multiwfn and NCI (Non-Covalent Interaction) analysis reveal that van der Waals forces and hydrogen bonding dominate the stability of these compounds in protein-ligand complexes.
  • Spectral Characterization: ¹H NMR: Aromatic protons in the pyrazolo-oxazine core resonate at δ 6.5–8.0 ppm, while methyl groups appear as singlets near δ 2.1–2.5 ppm . IR Spectroscopy: Stretching vibrations for C=N (1600–1650 cm⁻¹) and phenolic O-H (3200–3500 cm⁻¹) are characteristic .

Research Findings and Implications

Pharmacological Potential

  • Antimicrobial Activity : The bromophenyl- and dichloro-substituted analog (MW 530.7) exhibits potent activity against Candida albicans (MIC = 8 µg/mL), attributed to its ability to disrupt fungal membrane integrity .
  • Enzyme Inhibition : Pyridine-containing derivatives (e.g., ) show inhibitory effects on tyrosine kinases (IC₅₀ ~ 1.2 µM), likely due to competitive binding at the ATP pocket .

Q & A

Q. What are the common synthetic routes for constructing the benzo[e]pyrazolo[1,5-c][1,3]oxazine core in this compound?

The benzo[e]pyrazolo[1,3]oxazine scaffold is typically synthesized via cyclization reactions. For example, substituted benzoic acid hydrazides can undergo cyclization using phosphorus oxychloride (POCl₃) at elevated temperatures (120–140°C) to form the fused oxadiazole or oxazine rings. This method is analogous to the synthesis of pyrazolo[1,5-a]pyrazin-4-ones and related heterocycles . Key intermediates like 5-methylfuran-2-yl derivatives may be introduced through nucleophilic substitution or cross-coupling reactions.

Q. What experimental techniques are used to confirm the molecular structure of this compound?

  • X-ray crystallography : Refinement using SHELX software (e.g., SHELXL for small-molecule structures) provides precise bond lengths, angles, and noncovalent interaction geometries .
  • Spectroscopy : ¹H/¹³C NMR confirms proton and carbon environments, while high-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. IR spectroscopy identifies functional groups like phenolic -OH (~3200–3500 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties and noncovalent interactions of this compound?

  • Wavefunction analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, electron localization function (ELF), and localized orbital locator (LOL) to visualize charge distribution and reactive sites .
  • Noncovalent interaction (NCI) plots : Generate NCI isosurfaces from electron density derivatives to identify hydrogen bonds, van der Waals interactions, and steric clashes. This complements crystallographic data .
  • Docking studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to biological targets like enzymes or receptors, guided by pharmacophore models derived from QSAR analyses .

Q. How can researchers design experiments to assess the environmental fate and ecotoxicological impacts of this compound?

Follow frameworks like Project INCHEMBIOL , which includes:

  • Laboratory studies : Measure physicochemical properties (logP, pKa) to predict bioavailability. Use HPLC-MS/MS to quantify degradation products in simulated environmental matrices (soil/water) .
  • Toxicity assays : Evaluate acute/chronic effects on model organisms (e.g., Daphnia magna, zebrafish) at cellular (ROS generation) and organismal (mortality, reproduction) levels. Apply OECD guidelines for standardized testing .

Q. What methodologies are employed to evaluate the antioxidant or antimicrobial activity of this compound?

  • Antioxidant assays :
  • DPPH radical scavenging : Measure IC₅₀ values by monitoring absorbance decay at 517 nm .
  • QSAR modeling : Use descriptors like HOMO-LUMO gap and molecular polarizability to correlate electronic structure with activity .
    • Antimicrobial screening :
  • Diffusion plate assays : Determine inhibition zones against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains. Compare to reference antibiotics (e.g., ampicillin) .
  • Molecular docking : Target enzymes like dihydropteroate synthase (DHPS) to rationalize inhibitory mechanisms .

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